2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Description

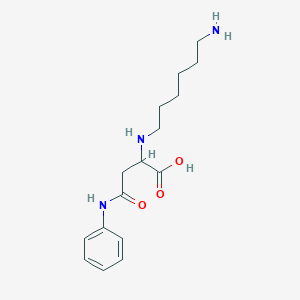

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone modified with a 6-aminohexylamino group at position 2 and a phenylamino substituent at position 4. The compound’s structure combines hydrophilic (amine) and hydrophobic (phenyl) moieties, making it a versatile candidate for applications in peptide synthesis, drug delivery, or biochemical probes.

Properties

IUPAC Name |

2-(6-aminohexylamino)-4-anilino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c17-10-6-1-2-7-11-18-14(16(21)22)12-15(20)19-13-8-4-3-5-9-13/h3-5,8-9,14,18H,1-2,6-7,10-12,17H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPSFNSKOIUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-aminohexylamine with a suitable oxo compound, followed by the introduction of a phenylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the oxo and phenylamino groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, differing in substituent groups, backbone modifications, and applications. Below is a comparative analysis based on available

Key Differences

Backbone Flexibility vs. Rigidity: The target compound’s linear aminohexyl chain enhances flexibility and solubility compared to rigid analogues like the beta-lactam in or the cyclohexylphenyl-substituted compound in . This flexibility may improve its utility in dynamic biochemical interactions . In contrast, Fmoc-D-Asp(OPP)-OH () features a bulky 2-phenylpropan-2-yloxy group, limiting conformational freedom but enhancing stability during solid-phase peptide synthesis .

Hydrophobic vs. Hydrophilic Balance: The 4-chlorophenyl and cyclohexylphenyl groups in ’s compound increase lipophilicity, likely favoring membrane permeability or interaction with hydrophobic enzyme pockets. The target compound’s phenylamino group offers moderate hydrophobicity, while its aminohexyl chain provides hydrophilic character for aqueous solubility .

Functionalization Potential: The free primary amine in the target compound’s aminohexyl chain allows for direct conjugation (e.g., with fluorophores or targeting ligands), unlike Fmoc-protected derivatives () or the beta-lactam antibiotic (), which require deprotection steps .

Pharmacological Relevance :

- Beta-lactam derivatives () exhibit antibiotic activity via penicillin-binding protein inhibition, whereas the target compound’s mechanism remains unexplored. The cyclohexylphenyl analogue () may target lipid-associated enzymes due to its lipophilic profile .

Notes

- The comparison relies on structural and physicochemical data; pharmacological or kinetic studies are absent in the provided evidence.

- Molecular weight estimates for the target compound are extrapolated from due to structural similarities.

- The aminohexyl chain’s length (6 carbons) may influence pharmacokinetics, requiring optimization for specific applications.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an aminohexyl chain and a phenylamino group. This structural configuration suggests potential interactions with biological receptors and enzymes, making it a candidate for pharmacological studies.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : Its amino groups suggest potential binding to various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which could contribute to its therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of similar structures showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid may have similar effects .

- Neuroprotective Effects : Another study explored the neuroprotective properties of compounds with similar structures, indicating potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

- Antimicrobial Activity : Research has also pointed to the antimicrobial properties of related compounds, suggesting that this compound might inhibit bacterial growth through disruption of cell membrane integrity .

Comparative Biological Activity

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Phenylalanine derivatives | Induction of apoptosis in cancer cells |

| Neuroprotective | Amino acid analogs | Reduction of oxidative stress |

| Antimicrobial | Amino substituted fatty acids | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.